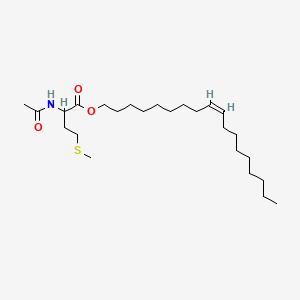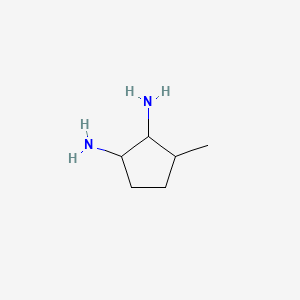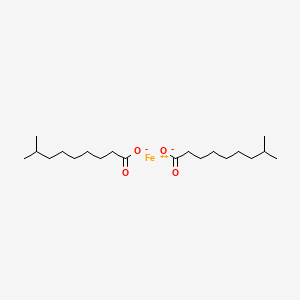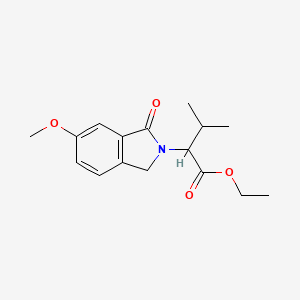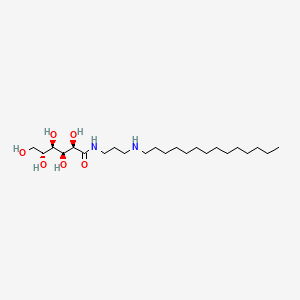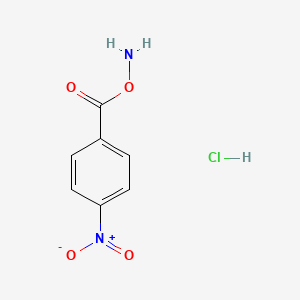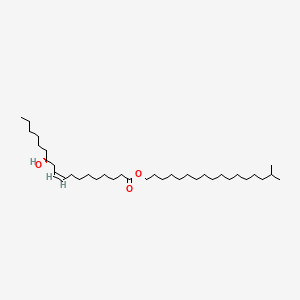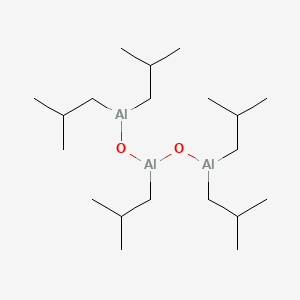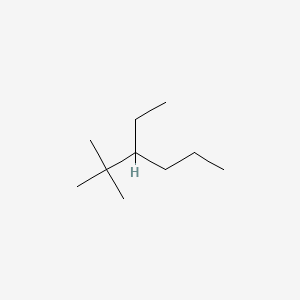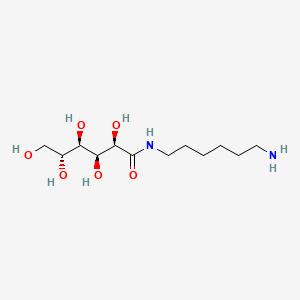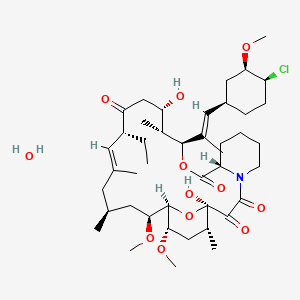
Pimecrolimus hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimecrolimus hydrate is an immunomodulating agent primarily used in the treatment of mild to moderate atopic dermatitis (eczema). It is a topical calcineurin inhibitor that reduces the action of T-cells and mast cells, which are part of the immune system and contribute to inflammatory responses . Pimecrolimus was first marketed by Novartis under the trade name Elidel and is now available in various countries for treating atopic dermatitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pimecrolimus involves dissolving ascomycin in an organic solvent and combining it with a base to obtain the desired compound . The specific reaction conditions and solvents used can vary, but the general process involves multiple steps to ensure the correct formation of the macrolactam structure.
Industrial Production Methods
Industrial production of pimecrolimus typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced organic synthesis techniques and equipment is crucial in the industrial production of pimecrolimus .
化学反応の分析
Types of Reactions
Pimecrolimus undergoes various chemical reactions, including:
Oxidation: Pimecrolimus can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in pimecrolimus, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of pimecrolimus include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of pimecrolimus depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of pimecrolimus, each with unique chemical and biological properties .
科学的研究の応用
Pimecrolimus has a wide range of scientific research applications, including:
Chemistry: Pimecrolimus is used as a model compound in organic synthesis studies to explore new synthetic routes and reaction mechanisms.
Biology: In biological research, pimecrolimus is used to study the immune system’s response to various stimuli and the role of T-cells and mast cells in inflammation.
Medicine: Pimecrolimus is extensively studied for its therapeutic potential in treating various inflammatory skin diseases, such as atopic dermatitis, seborrheic dermatitis, and psoriasis
作用機序
Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines . Additionally, pimecrolimus reduces the ability of mast cells to release chemicals that promote inflammation .
類似化合物との比較
Similar Compounds
Tacrolimus: Like pimecrolimus, tacrolimus is a calcineurin inhibitor used in the treatment of atopic dermatitis.
Cyclosporine: Another calcineurin inhibitor, cyclosporine, is used in various autoimmune conditions.
Uniqueness of Pimecrolimus
Pimecrolimus is unique in its selective action on T-cells and mast cells, which reduces the risk of systemic immunosuppression and associated side effects. Unlike corticosteroids, pimecrolimus does not induce skin atrophy, making it a safer option for long-term use in treating inflammatory skin conditions .
特性
CAS番号 |
1000802-56-1 |
|---|---|
分子式 |
C43H70ClNO12 |
分子量 |
828.5 g/mol |
IUPAC名 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate |
InChI |
InChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1 |
InChIキー |
NZIZEODSJUZSHZ-MNZFELGNSA-N |
異性体SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C.O |
正規SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



